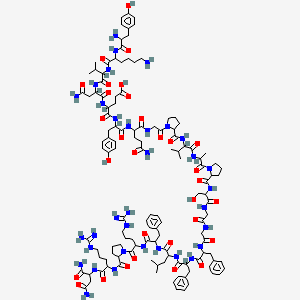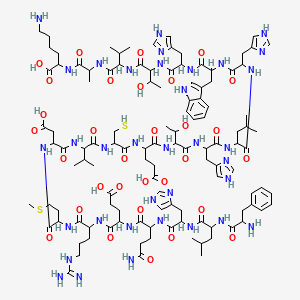
beta-Amyloid Protein Precursor 770 (135-155)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Amyloid Protein Precursor 770 (135-155): is a peptide fragment derived from the amyloid precursor protein isoform 770. This peptide is significant in the study of Alzheimer’s disease as it is involved in the production of amyloid-beta peptides, which aggregate to form amyloid plaques, a hallmark of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of Beta-Amyloid Protein Precursor 770 (135-155) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting group (usually Fmoc) is removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods: : Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity levels .
化学反应分析
Types of Reactions: : Beta-Amyloid Protein Precursor 770 (135-155) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Beta-Amyloid Protein Precursor 770 (135-155) has numerous applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of amyloid precursor protein in cellular processes.
Medicine: Critical in Alzheimer’s disease research, particularly in understanding amyloid plaque formation.
作用机制
The mechanism of action of Beta-Amyloid Protein Precursor 770 (135-155) involves its cleavage by enzymes such as beta-secretase and gamma-secretase to produce amyloid-beta peptides. These peptides aggregate to form amyloid plaques, which disrupt neuronal function and contribute to the pathogenesis of Alzheimer’s disease. The molecular targets include neuronal receptors and pathways involved in synaptic function and plasticity .
相似化合物的比较
Similar Compounds
Beta-Amyloid Protein Precursor 695 (135-155): Another isoform of the amyloid precursor protein with a slightly different sequence.
Beta-Amyloid Protein Precursor 751 (135-155): Similar to the 770 isoform but with a different number of amino acids.
Uniqueness: : Beta-Amyloid Protein Precursor 770 (135-155) is unique due to its specific sequence and role in producing amyloid-beta peptides that are directly implicated in Alzheimer’s disease. Its study provides insights into the disease’s molecular mechanisms and potential therapeutic targets .
属性
分子式 |
C116H173N35O31S2 |
|---|---|
分子量 |
2618.0 g/mol |
IUPAC 名称 |
6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C116H173N35O31S2/c1-56(2)37-78(139-96(162)70(118)39-63-21-14-13-15-22-63)102(168)142-81(41-65-47-122-52-128-65)105(171)135-73(27-30-87(119)154)98(164)134-74(28-31-88(155)156)99(165)133-72(26-20-35-126-116(120)121)97(163)137-76(33-36-184-12)100(166)145-85(45-90(159)160)109(175)148-92(59(7)8)112(178)147-86(51-183)110(176)136-75(29-32-89(157)158)101(167)150-93(61(10)152)113(179)146-83(43-67-49-124-54-130-67)107(173)140-79(38-57(3)4)103(169)143-82(42-66-48-123-53-129-66)106(172)141-80(40-64-46-127-71-24-17-16-23-69(64)71)104(170)144-84(44-68-50-125-55-131-68)108(174)151-94(62(11)153)114(180)149-91(58(5)6)111(177)132-60(9)95(161)138-77(115(181)182)25-18-19-34-117/h13-17,21-24,46-50,52-62,70,72-86,91-94,127,152-153,183H,18-20,25-45,51,117-118H2,1-12H3,(H2,119,154)(H,122,128)(H,123,129)(H,124,130)(H,125,131)(H,132,177)(H,133,165)(H,134,164)(H,135,171)(H,136,176)(H,137,163)(H,138,161)(H,139,162)(H,140,173)(H,141,172)(H,142,168)(H,143,169)(H,144,170)(H,145,166)(H,146,179)(H,147,178)(H,148,175)(H,149,180)(H,150,167)(H,151,174)(H,155,156)(H,157,158)(H,159,160)(H,181,182)(H4,120,121,126) |
InChI 键 |
OUZWHWVFXUODDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC=N6)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC7=CC=CC=C7)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B13392979.png)
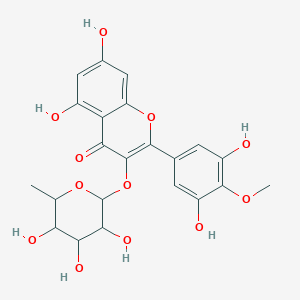
![Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate](/img/structure/B13392987.png)
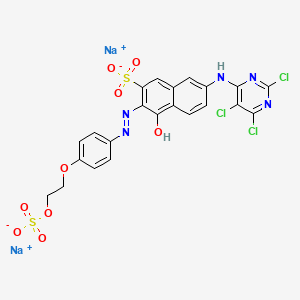
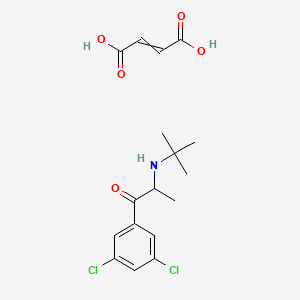
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B13392996.png)
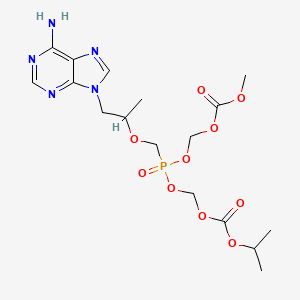
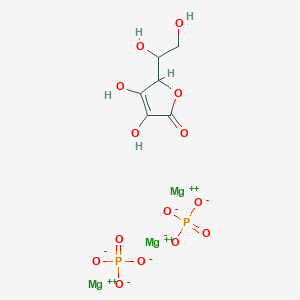
![9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene](/img/structure/B13393027.png)
![3-[(2E)-2-Butylidenehydrazino]propanenitrile](/img/structure/B13393033.png)
![(3aR,4R,5R,6aS)-4-[(1E)-4,4-Difluoro-3-oxo-1-octen-1-yl]-2-oxohex ahydro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate](/img/structure/B13393044.png)
![ditert-butyl-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane](/img/structure/B13393045.png)
